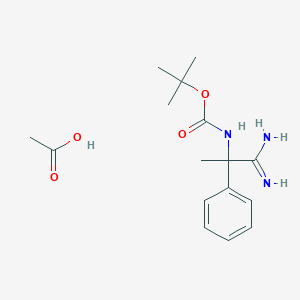

Acetic acid;tert-butyl N-(1-amino-1-imino-2-phenylpropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Acetic acid;tert-butyl N-(1-amino-1-imino-2-phenylpropan-2-yl)carbamate” is a compound that involves the tert-butyl carbamate (Boc) group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used for the protection of amino functions . This compound is likely to be used in the field of peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the deprotection of the N-Boc group, including the use of oxalyl chloride in methanol , and the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst .Molecular Structure Analysis

The molecular structure of this compound involves one or two Boc-groups resulting from dual protection of amines and amides . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the Boc group . The Boc group is stable under a variety of conditions .Wissenschaftliche Forschungsanwendungen

Deprotection of tert-Butyl Carbamates

Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This reaction is characterized by its mild conditions and good selectivity, even in the presence of other acid-sensitive groups. The process demonstrates high yields and convenient workup, preserving the stereochemical integrity of substrates (Li et al., 2006).

Synthesis of Glycosidase Inhibitors

DMDP acetic acid and its derivatives, extracted from Stevia rebaudiana, represent a novel class of iminosugar amino acids with significant glycosidase inhibitory activity. These compounds, bearing an N-alkyl acid side chain, demonstrate potent α-galactosidase inhibition, which contrasts the β-galactosidase inhibition seen with other DMDP derivatives (Martínez et al., 2019).

Liquid-Liquid Equilibrium in Acetic Acid Separation

The separation of acetic acid from water using organic solvents has been studied for its industrial and environmental significance. Thermodynamic investigation into this process employs various models to predict component composition in aqueous and organic phases, offering insights into the intermolecular interactions and optimization strategies for effective separation (Mohadesi & Rezaei, 2020).

Enantioselective Biotransformation by Acetic Acid Bacteria

Acetic acid bacteria have been explored for the biotransformation of primary alcohols and diols, showing potential for the production of optically active acids with moderate to high enantioselectivity. This application demonstrates the versatility of acetic acid bacteria as biocatalysts in synthesizing chiral compounds (Romano et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a wide range of amines, utilizing tert-butanesulfinamide for high yields and enantioenrichment. This methodology allows for the efficient synthesis of alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, highlighting the utility of tert-butyl carbamates in asymmetric synthesis (Ellman et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

acetic acid;tert-butyl N-(1-amino-1-imino-2-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.C2H4O2/c1-13(2,3)19-12(18)17-14(4,11(15)16)10-8-6-5-7-9-10;1-2(3)4/h5-9H,1-4H3,(H3,15,16)(H,17,18);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHASRPCLPPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

acetic acid; tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)

![2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B2563263.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)

![5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2563269.png)

![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)

![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)

![3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2563276.png)